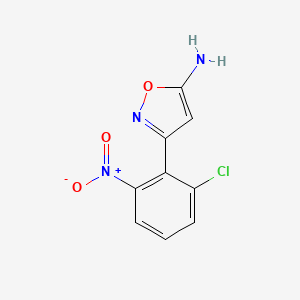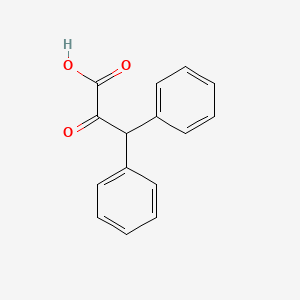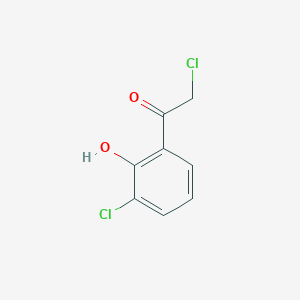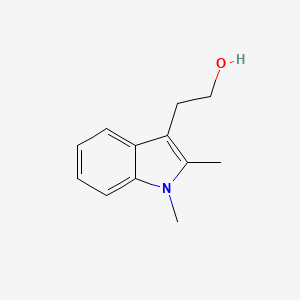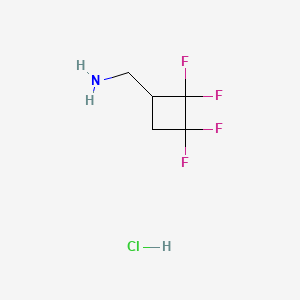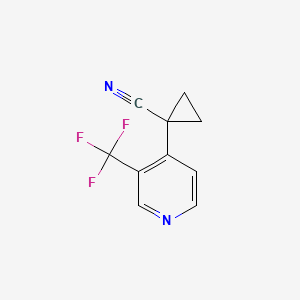![molecular formula C10H15NO2 B13604356 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one is a complex organic compound with the molecular formula C10H15NO2 This compound features a unique spirocyclic structure, which is characterized by two spiro-connected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ketones and amines can be reacted in the presence of catalysts to form the desired spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial for maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups within the molecule can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized spirocyclic compounds.
Scientific Research Applications
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-11-azadispiro[3.1.3{6}.3{4}]dodecane hydrochloride
- 7-Oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane
Uniqueness
9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecan-2-one stands out due to its specific spirocyclic arrangement and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
9-oxa-3-azadispiro[3.1.56.14]dodecan-2-one |
InChI |
InChI=1S/C10H15NO2/c12-8-5-10(11-8)6-9(7-10)1-3-13-4-2-9/h1-7H2,(H,11,12) |
InChI Key |
WGSFTHOGGTXUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC3(C2)CC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


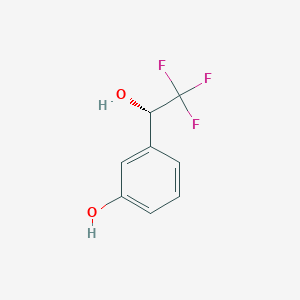
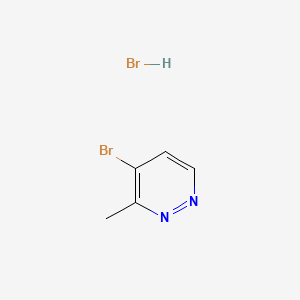
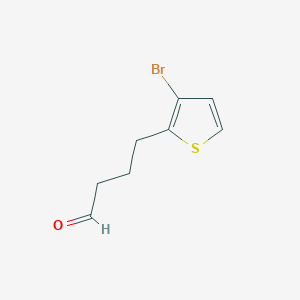
![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)

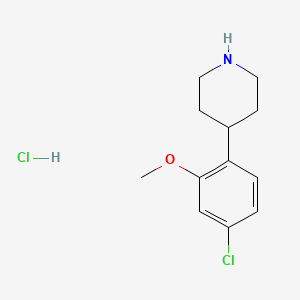
![4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/structure/B13604303.png)

